托吡卡胺

描述

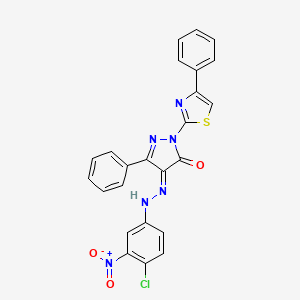

Tropicamide is an alkaloid atropine-derived anticholinergic drug and a non-selective antagonist of muscarinic acetylcholine (mACh) receptors . It is used to dilate (enlarge) the pupil so that the doctor can see into the back of your eye . It is used before eye examinations, such as cycloplegic refraction and examination of the fundus of the eye . Tropicamide may also be used before and after eye surgery .

Synthesis Analysis

The synthesis, chemical characterization, and antimuscarinic activity of the two enantiomers of tropicamide are reported . Functional (rabbit vas deferens, guinea pig heart (force) and ileum) as well as binding experiments (m1 and m4 human muscarinic receptors expressed in CHO-K1 cells: M2 and M3 receptors) have been conducted .Molecular Structure Analysis

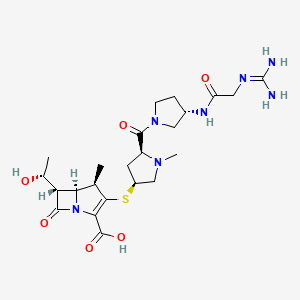

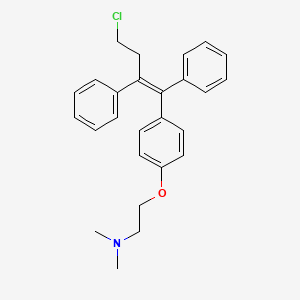

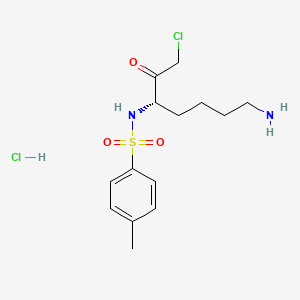

Tropicamide’s molecular formula is C17H20N2O2 . The structure of Tropicamide has been analyzed using TLC, HPLC-DAD, and HPLC-FT-IR .Chemical Reactions Analysis

Tropicamide forms ion-pair complexes with bromocresol purple (BCP) and methyl orange (MO) in acidic buffer solution . The formed complexes were extracted with chloroform and measured at 408 and 427 nm using BCP and MO, respectively .Physical And Chemical Properties Analysis

Tropicamide has a molecular weight of 284.35 g/mol . It is a member of acetamides . It is usually available in ophthalmic formulations .科学研究应用

Ophthalmic Diagnostics

Tropicamide is widely used in ophthalmology to dilate the pupil (mydriasis) and paralyze the ciliary muscle (cycloplegia), facilitating imaging of the retina and other diagnostic procedures .

Cycloplegic Refraction

It is an effective cycloplegic agent, particularly in myopic children, helping to accurately measure refractive errors by temporarily paralyzing the eye’s focusing ability .

Ocular Biological Parameters Study

Researchers use Tropicamide to study its effects on ocular biological parameters, such as intraocular pressure and central corneal thickness, which are crucial for understanding various eye conditions .

Preoperative Preparation

In preparation for ophthalmoscopic examinations and cataract surgery, Tropicamide is combined with other agents like phenylephrine hydrochloride to achieve maximal mydriasis .

Pediatric Ophthalmology

The safety and efficacy of Tropicamide are also evaluated for intraoperative use in pediatric cataract surgery, which is a critical area of study given the unique requirements of pediatric patients .

Epidemiological Studies

Tropicamide’s role in cycloplegic autorefraction makes it a valuable tool for epidemiological studies of refraction, especially in populations with dark irises where accurate measurements are challenging .

作用机制

Target of Action

Tropicamide is a muscarinic receptor antagonist . Its primary targets are the muscarinic acetylcholine (mACh) receptors . These receptors play a crucial role in transmitting signals in the nervous system. Tropicamide acts as a non-selective antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .

Mode of Action

Tropicamide works by non-selectively blocking muscarinic receptors . It relaxes the pupillary sphincter muscle, leading to the dilation of the pupil . By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation , which is the eye’s ability to change its focus from distant to near objects.

Biochemical Pathways

Tropicamide affects the cholinergic pathways in the eye. It competes with acetylcholine for uptake at the receptor sites, thereby blocking its action . This blockade leads to relaxation of the pupillary sphincter muscle and the ciliary muscle, resulting in pupil dilation and prevention of accommodation .

Pharmacokinetics

Tropicamide is administered as eye drops . The onset of tropicamide-induced mydriasis (pupil dilation) is about 10 to 15 minutes, with optimal effect occurring 25 to 30 minutes post-administration . Mydriasis caused by tropicamide wears off within four to eight hours, but it can last up to 24 hours in some individuals .

Result of Action

The primary molecular effect of tropicamide is the blockade of muscarinic acetylcholine receptors . On a cellular level, this leads to relaxation of the pupillary sphincter and ciliary muscles in the eye . The overall result is mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitate eye examinations and certain ocular procedures .

Action Environment

The effects of tropicamide can vary depending on certain environmental factors. For instance, the drug’s effectiveness can differ slightly in patients with light and dark irides . Age is another factor that can influence the drug’s action. A study demonstrated that atropine/tropicamide have different effects on cycloplegia in children of different ages . Therefore, these factors should be considered when evaluating the refractive state before refractive surgery or mydriasis optometry for children of different ages .

安全和危害

未来方向

Tropicamide is a safe drug for pupillary dilation before a comprehensive eye exam or ocular procedure . It is also necessary for specific intraocular procedures such as cataract surgery to reduce intraoperative complications and for better exposure to the cataract during surgery . The use of mydriatic agents such as tropicamide has, therefore, become ubiquitous in optical settings . Future research may focus on improving the efficacy and safety of Tropicamide .

属性

IUPAC Name |

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDKAVGWHJFAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045220 | |

| Record name | Tropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L | |

| Record name | SID50086517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Muscarinic acetylcholine receptors are involved in numerous ocular functions. The M3 subtype is predominantly expressed by smooth muscle cells of the sphincter pupillae, which is a circular muscle of the iris, and ciliary muscles. In response to light or binding of acetylcholine, M3 receptor signalling leads to contraction of the sphincter pupillae and pupil constriction. Contraction of the ciliary muscle via M3 receptor signalling also leads to accommodation, adjusting the lens for near vision. The eye is also innervated by parasympathetic nerves: ciliary ganglion neurons project to the ciliary body and the sphincter pupillae muscle of the iris to control ocular accommodation and pupil constriction. Tropicamide is a non-selective muscarinic antagonist that binds to all subtypes of muscarinic receptors. By binding to muscarinic receptors, tropicamide relaxes the pupillary sphincter muscle and causes pupil dilation. By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation. Like other muscarinic antagonists, tropicamide inhibits the parasympathetic drive, allowing the sympathetic nervous system responses to dominate. Tropicamide is thought to ameliorate sialorrhea by blocking M4 receptors expressed on salivary glands and reducing hypersalivation. | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tropicamide | |

CAS RN |

1508-75-4 | |

| Record name | Tropicamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropicamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tropicamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropicamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPICAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.5 °C | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tropicamide exert its mydriatic effect?

A1: Tropicamide is a rapid-acting antimuscarinic agent. It blocks the action of acetylcholine at muscarinic receptors in the iris sphincter muscle, leading to pupil dilation (mydriasis). [, , , ]

Q2: Does Tropicamide affect accommodation, and if so, how?

A2: Yes, Tropicamide also induces cycloplegia, which is the paralysis of accommodation. It achieves this by blocking the action of acetylcholine at muscarinic receptors in the ciliary muscle, preventing lens shape changes required for near vision. [, , , ]

Q3: How quickly is Tropicamide absorbed after topical ocular administration?

A5: Tropicamide is rapidly absorbed into the systemic circulation after topical ocular administration, reaching peak plasma concentrations within 5 minutes. []

Q4: How long does the mydriatic effect of Tropicamide last?

A6: The duration of mydriasis induced by Tropicamide varies depending on the concentration used and individual factors. Studies suggest a duration of action of at least 5 hours for 0.5% Tropicamide and 6 hours for 1%. [, , ]

Q5: Does topical Tropicamide have any systemic anticholinergic activity?

A7: Despite rapid systemic absorption, Tropicamide exhibits low affinity for muscarinic receptors and negligible receptor occupancy in plasma, explaining the low incidence of systemic side effects following topical ocular administration. []

Q6: What analytical techniques are used to quantify Tropicamide in biological samples?

A8: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used for the sensitive and selective determination of Tropicamide in biological samples, including plasma and ocular tissues. [, ]

Q7: Can Tropicamide be detected in hair samples, and if so, what does this indicate?

A9: Yes, Tropicamide can be detected in hair samples using GC-MS. Detecting Tropicamide in hair provides evidence of past substance use, as hair analysis can reveal drug exposure over a more extended period than blood or urine tests. []

Q8: Are there any specific formulation strategies employed to improve the stability or delivery of Tropicamide eye drops?

A10: Cubic liquid crystalline nanoparticles have shown promise as a delivery system for Tropicamide, exhibiting comparable corneal permeation to commercial formulations and a longer duration of mydriatic effect in rabbits. []

Q9: Why is Tropicamide used in ophthalmic examinations?

A11: Tropicamide is used in ophthalmic examinations for its mydriatic and cycloplegic effects. Mydriasis allows for better visualization of the internal structures of the eye, particularly the retina and optic nerve. Cycloplegia helps obtain a more accurate refractive error measurement, especially in children who can accommodate strongly. [, , , , ]

Q10: What are the typical concentrations of Tropicamide used in ophthalmic solutions?

A12: Commercially available Tropicamide ophthalmic solutions are typically available in concentrations of 0.5% and 1%. [, , , ]

Q11: Does Tropicamide affect corneal biomechanical properties?

A13: Studies using the Ocular Response Analyzer (ORA) found no significant changes in corneal hysteresis, corneal resistance factor, or intraocular pressure measurements before and after Tropicamide instillation, suggesting that it doesn't significantly impact corneal biomechanics. []

Q12: How does Tropicamide compare to other mydriatic agents like Cyclopentolate and Phenylephrine?

A12: Tropicamide, Cyclopentolate, and Phenylephrine are all mydriatic agents with different pharmacological profiles.

Q13: Does topical Tropicamide affect tear production in animals?

A15: Studies in cats and horses have shown that topical Tropicamide can significantly reduce tear production as measured by the Schirmer tear test. [, ]

Q14: Is there a potential for abuse or misuse of Tropicamide?

A16: Yes, unfortunately, there have been reports of Tropicamide eyedrop misuse, particularly in individuals with opioid addiction. [, , ]

Q15: Why is Tropicamide misused?

A17: Individuals who misuse Tropicamide may seek euphoria, hallucinations, or attenuation of opioid withdrawal symptoms. [, , ]

Q16: What are the potential risks associated with Tropicamide misuse?

A18: Intravenous administration of high doses of Tropicamide, as seen in cases of misuse, can lead to serious complications, including central nervous system effects, cardiovascular problems, and even death. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)

![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)